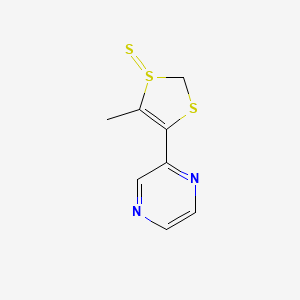
Methyl 2-(isopropylamino)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(isopropylamino)butanoate is an organic compound with the molecular formula C8H17NO2 It is an ester derivative, characterized by the presence of a methyl ester group and an isopropylamino substituent on the butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(isopropylamino)butanoate can be synthesized through several methods. One common approach involves the esterification of 2-(isopropylamino)butanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, with the removal of water to drive the reaction to completion .
Another method involves the reaction of 2-(isopropylamino)butanoic acid chloride with methanol. This reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize yield and efficiency. The process involves the esterification of 2-(isopropylamino)butanoic acid with methanol, using a strong acid catalyst like sulfuric acid. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for high throughput and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(isopropylamino)butanoate undergoes various chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for converting esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: 2-(isopropylamino)butanoic acid and methanol.
Reduction: 2-(isopropylamino)butanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(isopropylamino)butanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(isopropylamino)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 2-(isopropylamino)butanoic acid, which can then interact with enzymes or receptors in biological systems. The isopropylamino group may enhance the compound’s binding affinity to certain molecular targets, thereby modulating their activity .
Comparison with Similar Compounds
Methyl 2-(isopropylamino)butanoate can be compared with other similar compounds, such as:
Methyl 2-(methylamino)butanoate: Similar structure but with a methylamino group instead of an isopropylamino group.
Ethyl 2-(isopropylamino)butanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-(isopropylamino)propanoate: Similar structure but with a propanoate backbone instead of a butanoate backbone.
These compounds share similar chemical properties but may differ in their reactivity, biological activity, and applications, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
methyl 2-(propan-2-ylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-5-7(8(10)11-4)9-6(2)3/h6-7,9H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUHGXXMBHEUOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-amino-3-hydroxy-N-[2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide hydrochloride](/img/structure/B13391998.png)


![1-[4-[2-(4-Acetylphenyl)acetyl]-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-3-[3-chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-en-1-one;tert-butyl 4-[2-[5-[3-[3-chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoyl]-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-4-yl]-2-oxoethyl]benzoate](/img/structure/B13392029.png)
![4-[(2-Butyl-3-benzofuranyl)methyl]-5-hydroxy-1-cyclohexa-2,4-dienone](/img/structure/B13392035.png)





![3-[2-(5,5,8a-trimethylspiro[3,4,4a,6,7,8-hexahydro-1H-naphthalene-2,2'-oxirane]-1-yl)ethylidene]oxolan-2-one](/img/structure/B13392073.png)
![(7S,23Z)-4-hydroxy-7-[(1R,2E)-1-hydroxy-2-hexadecen-1-yl]-N,N,N-trimethyl-9-oxo-3,5-dioxa-8-aza-4-phosphadotriacont-23-en-1-aminium4-OxideInnerSalt](/img/structure/B13392076.png)
![2-(Hydroxymethyl)-6-[5-methyl-1-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]pyrazol-3-yl]oxyoxane-3,4,5-triol](/img/structure/B13392108.png)

